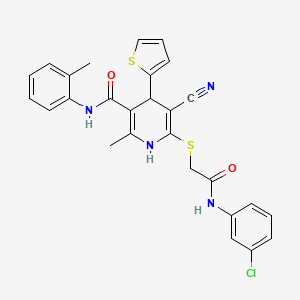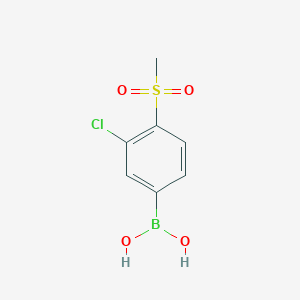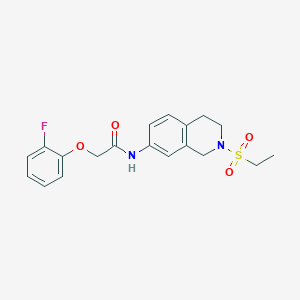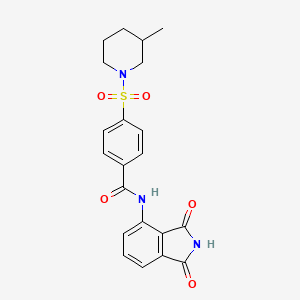![molecular formula C12H15N3O2 B2698375 butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1095822-84-6](/img/structure/B2698375.png)
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C12H15N3O2. This compound belongs to the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of this compound, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Result of Action
Related compounds have been shown to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Analyse Biochimique
Biochemical Properties
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has been shown to interact with the α-amylase enzyme . The α-amylase enzyme is responsible for breaking down starch molecules into smaller ones such as glucose and maltose . By inhibiting this enzyme, this compound can slow down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on carbohydrate metabolism . By inhibiting the α-amylase enzyme, this compound can influence cell function by regulating the rate at which glucose is released into the bloodstream . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the α-amylase enzyme and inhibiting its activity . This interaction can lead to changes in gene expression and cellular metabolism, as the rate of carbohydrate digestion and glucose release is altered .
Temporal Effects in Laboratory Settings
Its ability to inhibit the α-amylase enzyme suggests that it may have long-term effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with butyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro or amino positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparaison Avec Des Composés Similaires
Similar Compounds
Piritrexim: A synthetic antifolate with antitumor properties.
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Uniqueness
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is unique due to its specific structural features and the presence of a butyl ester group, which can influence its biological activity and pharmacokinetic properties .
Propriétés
IUPAC Name |
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-5-17-12(16)10-9-6-8(2)15-11(9)14-7-13-10/h6-7H,3-5H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWKPWNPPRIYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C2C=C(NC2=NC=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2698295.png)


![N-[4-({2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B2698302.png)



![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2698307.png)
![8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2698308.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2698312.png)


